Proven Intermediate for SB-674042: A 100-Fold Selective OX1 Antagonist with Sub-Nanomolar Affinity
This compound is the direct carboxylic acid precursor for SB-674042, a well-characterized non-peptide antagonist of the human orexin-1 (OX1) receptor. SB-674042 binds to OX1 with a Kd of 3.76 ± 0.45 nM in membrane SPA format and 5.03 ± 0.31 nM in whole-cell assays, and displays >100-fold selectivity over the OX2 receptor (OX2 Kd = 129 ± 15 nM) [1]. In head-to-head competition binding studies, SB-674042 achieved an OX1 Kb value of 1.1 ± 0.1 nM, compared to 4.5 ± 0.2 nM for SB-410220, 26.9 ± 4.1 nM for SB-408124, and 38.7 ± 3.6 nM for SB-334867 [1]. The 4-fluorophenyl analog 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid (CAS 433283-22-8) has no corresponding documented role in the synthesis of a receptor antagonist with validated, sub-nanomolar target engagement and established subtype selectivity .
| Evidence Dimension | OX1 receptor binding affinity (radioligand competition, membrane SPA format, Ki/Kd in nM) |
|---|---|
| Target Compound Data | Kd = 3.76 ± 0.45 nM (membrane SPA); Kd = 5.03 ± 0.31 nM (whole cell); Kb OX1 = 1.1 ± 0.1 nM |
| Comparator Or Baseline | SB-410220: Ki = 4.5 ± 0.2 nM; SB-408124: Ki = 26.9 ± 4.1 nM; SB-334867: Ki = 38.7 ± 3.6 nM; 4-fluorophenyl regioisomer: no reported OX1 binding data |
| Quantified Difference | SB-674042 is 4.1-fold more potent than SB-410220, 24.5-fold more potent than SB-408124, and 35.2-fold more potent than SB-334867 at the OX1 receptor |
| Conditions | Human OX1 receptor stably expressed in CHO-K1 cells; [3H]SB-674042 radioligand binding assay; membrane SPA and whole-cell formats |
Why This Matters
The 2-fluorophenyl carboxylic acid is the sole validated entry point to SB-674042; no alternative regioisomer can produce a compound with equivalent OX1 affinity and >100-fold OX1/OX2 selectivity.
- [1] Langmead, C.J. et al. (2004) 'Characterisation of the binding of [3H]-SB-674042, a novel nonpeptide antagonist, to the human orexin-1 receptor', British Journal of Pharmacology, 141(2), pp. 340–346. doi:10.1038/sj.bjp.0705610. View Source
